molecular formula C13H22ClNO3 B579897 2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride CAS No. 61367-69-9

2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B579897
CAS RN: 61367-69-9
M. Wt: 275.773
InChI Key: HQTOGRJJEXEVDY-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride” is an organic compound with the chemical formula C13H22ClNO3 . It is a powder at room temperature . This compound is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular weight of this compound is 275.78 . The IUPAC name is “2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine; hydrochloride” and the InChI code is "1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The melting point is between 170-172 degrees Celsius .

Scientific Research Applications

Catalysis

In the field of catalysis, researchers may investigate the use of this compound as a ligand or a catalyst in organic reactions. Its ability to donate electrons can facilitate various chemical transformations, which is essential for the development of new synthetic methodologies.

Each of these applications demonstrates the versatility and importance of “2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride” in scientific research. Its potential to contribute to advancements across multiple fields of study underscores its value as a research chemical .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTOGRJJEXEVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61367-69-9
Record name Proscaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYZ8G8292L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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